Carbocyclic tiazofurin is a synthetic analogue of the naturally occurring nucleoside antibiotic, tiazofurin. [] It belongs to the class of C-nucleosides, where the glycosidic bond of natural nucleosides is replaced with a carbon-carbon bond. [] This structural modification enhances its metabolic stability and resistance to enzymatic degradation. Carbatiazofurin has been investigated for its potential anticancer activity. []
The synthesis of carbatiazofurin involves a multi-step process starting from benzyl β-aminopenicillanate 1β-oxide. [] A key step involves the N-acylation of this compound with (1R,2S,3R′,4R*)-2,3-dibenzoyloxy-4-(benzoyloxymethyl)cyclopentanecarbonyl chloride, which itself is synthesized from trinorbornadiene in nine steps. [] This acylation leads to a mixture of diastereoisomers, which are separated chromatographically. The desired diastereoisomer is then subjected to a four-step transformation to yield carbatiazofurin. []
While the exact mechanism of action of carbatiazofurin is not fully elucidated in the provided research, its structural similarity to tiazofurin suggests potential interference with purine nucleotide biosynthesis. [] Tiazofurin is known to inhibit IMP dehydrogenase, a key enzyme in this pathway. [] Further studies are needed to confirm if carbatiazofurin operates via a similar mechanism.
The primary application explored for carbatiazofurin is its potential as an anticancer agent. Both carbatiazofurin and its enantiomer have shown cytotoxicity against a breast carcinoma cell line. [] Further research is required to explore its efficacy against other cancer types and determine its potential for development into a therapeutic agent.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2